Assafoetidnol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Assafoetidnol A is a natural product found in Ferula assa-foetida with data available.
Scientific Research Applications
Sesquiterpene Coumarins in Medicinal Plants
Assafoetidnol A, a sesquiterpene coumarin isolated from Ferula assa-foetida, contributes to the plant's medicinal properties. It is one of the compounds extracted from the roots of this plant, which has traditionally been used for therapeutic purposes. The extraction and identification of Assafoetidnol A, along with other compounds like assafoetidnol B, contribute to understanding the plant's pharmacological potential (Abd El-Razek et al., 2001).
Gene Network Analysis for Natural Product Biosynthesis
Research on Ferula assa-foetida, which contains Assafoetidnol A, includes analyzing its transcriptome to understand the biosynthesis of terpenoid and phenylpropanoid metabolites. This study offers insights into the genetic basis of natural product biosynthesis in the plant, suggesting potential therapeutic applications of its components (Amini et al., 2019).
Antiparasitic Effects
Assafoetidnol A, derived from Ferula assa-foetida, has been studied for its antiparasitic effects. Research suggests that Assafoetida, which contains this compound, has a potent effect against Trichomonas vaginalis, highlighting its potential in treating parasitic infections (Ramadan & Al Khadrawy, 2003).
Cytotoxic Activity in Cancer Research
The potential of Ferula assa-foetida extracts, which likely include Assafoetidnol A, as an anti-cancer agent has been explored. Studies indicate cytotoxic activity against osteosarcoma cell lines, suggesting avenues for developing cancer treatments (Shafri, Yusof, & Zain, 2015).
properties
CAS RN |
403642-10-4 |
---|---|
Product Name |
Assafoetidnol A |
Molecular Formula |
C24H30O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
7-[[(1S,4R,4aS,6R,8aS)-4,6-dihydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H30O5/c1-14-11-18(25)22-23(2,3)20(26)9-10-24(22,4)17(14)13-28-16-7-5-15-6-8-21(27)29-19(15)12-16/h5-8,12,17-18,20,22,25-26H,1,9-11,13H2,2-4H3/t17-,18+,20+,22+,24-/m0/s1 |
InChI Key |
DPUIHKUQXKLJMN-AVPXBJHFSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](C([C@H]1[C@@H](CC(=C)[C@@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)O)(C)C)O |
SMILES |
CC1(C(CCC2(C1C(CC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)O)C)O)C |
Canonical SMILES |
CC1(C(CCC2(C1C(CC(=C)C2COC3=CC4=C(C=C3)C=CC(=O)O4)O)C)O)C |
Other CAS RN |
403642-10-4 |
synonyms |
assafoetidnol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.